molecular formula C6H11N5OS B8633704 1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazine-1-carboxamide CAS No. 57773-86-1

1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazine-1-carboxamide

Cat. No. B8633704
CAS RN: 57773-86-1
M. Wt: 201.25 g/mol
InChI Key: BMZFQNJSJZXOAA-UHFFFAOYSA-N
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Description

1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazine-1-carboxamide is a useful research compound. Its molecular formula is C6H11N5OS and its molecular weight is 201.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

57773-86-1

Product Name

1-Ethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazine-1-carboxamide

Molecular Formula

C6H11N5OS

Molecular Weight

201.25 g/mol

IUPAC Name

1-amino-1-ethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C6H11N5OS/c1-3-11(7)6(12)8-5-10-9-4(2)13-5/h3,7H2,1-2H3,(H,8,10,12)

InChI Key

BMZFQNJSJZXOAA-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)NC1=NN=C(S1)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethylhydrazine (0.3 mole) in methylene chloride (150 ml) is charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. 5-Methyl-1,3,4-thiadiazol-2-yl isocyanate dimer (0.1 mole) is then added, with stirring, at room temperature. After the addition is completed the reaction mixture is heated at reflux for a period of about 4 hours. After this time the reaction mixture is stripped of solvent and excess hydrazine to yield the desired product 2-ethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)semicarbazide as the residue.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
5-Methyl-1,3,4-thiadiazol-2-yl isocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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